molecular formula C15H10ClN3O2S2 B2387040 5-[(4-chlorophenyl)sulfinyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide CAS No. 306976-90-9

5-[(4-chlorophenyl)sulfinyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide

Cat. No. B2387040
M. Wt: 363.83
InChI Key: WILVTSRBYJQXPP-UHFFFAOYSA-N
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Description

The compound “5-[(4-chlorophenyl)sulfinyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide” is a derivative of 1,3,4-thiadiazole . It is a part of a class of compounds known as sulfonamide derivatives . These compounds are associated with a wide range of biological activities .


Synthesis Analysis

The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid . The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization . This results in the formation of an intermediate compound, which is then converted into a sulfonyl chloride . The final step involves a nucleophilic attack of the amines to produce the desired sulfonamides .

Scientific Research Applications

Synthesis and Bioactivity

Synthesis Techniques and Antiviral Applications :The compound, 5-[(4-chlorophenyl)sulfinyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide, is part of a class of chemicals that have been synthesized and studied for various applications. For instance, a study on the synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides detailed a multi-step process starting from 4-chlorobenzoic acid to synthesize derivatives with notable anti-tobacco mosaic virus activity (Chen et al., 2010). This indicates the potential antiviral applications of similar compounds.

Antimicrobial Properties :Another research synthesized formazans from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, revealing moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014). This suggests the possible antimicrobial applications of compounds in the same chemical family.

Photochemistry and Molecular Rearrangements

Photoinduced Molecular Rearrangements :Research has explored the photochemistry of related compounds like 1,2,4-oxadiazoles and their reactions with sulfur nucleophiles, leading to molecular rearrangements and the synthesis of 1,2,4-thiadiazoles (Vivona et al., 1997). This study highlights the potential of photochemical processes in synthesizing and modifying compounds like 5-[(4-chlorophenyl)sulfinyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide.

Synthesis via Cyclization Reactions :A technique for the parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives was reported, which involved cyclization reactions of a carboxamidine dithiocarbamate linker (Park et al., 2009). This method could potentially be applied or be relevant to synthesizing and understanding the chemistry of 5-[(4-chlorophenyl)sulfinyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide.

properties

IUPAC Name

5-(4-chlorophenyl)sulfinyl-N-phenylthiadiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2S2/c16-10-6-8-12(9-7-10)23(21)15-13(18-19-22-15)14(20)17-11-4-2-1-3-5-11/h1-9H,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILVTSRBYJQXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(SN=N2)S(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-chlorophenyl)sulfinyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide

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